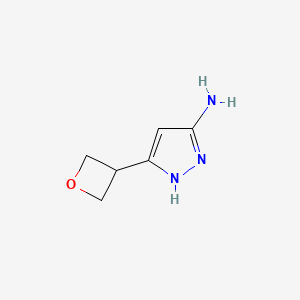

5-(Oxetan-3-yl)-1H-pyrazol-3-amine

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

5-(oxetan-3-yl)-1H-pyrazol-3-amine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H9N3O/c7-6-1-5(8-9-6)4-2-10-3-4/h1,4H,2-3H2,(H3,7,8,9) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HTXKPXNKAIVWDW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CO1)C2=CC(=NN2)N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H9N3O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID501300078 |

Source

|

| Record name | 5-(3-Oxetanyl)-1H-pyrazol-3-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501300078 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

139.16 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1425932-06-4 |

Source

|

| Record name | 5-(3-Oxetanyl)-1H-pyrazol-3-amine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1425932-06-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-(3-Oxetanyl)-1H-pyrazol-3-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501300078 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to 5-(Oxetan-3-yl)-1H-pyrazol-3-amine: A Key Building Block in Modern Medicinal Chemistry

Abstract: The convergence of privileged scaffolds and bioisosteric modifiers represents a powerful strategy in modern drug discovery. This guide provides a comprehensive technical overview of 5-(Oxetan-3-yl)-1H-pyrazol-3-amine, a heterocyclic building block that embodies this principle. It integrates the well-established biological relevance of the 3-aminopyrazole core with the advantageous physicochemical properties imparted by the oxetane moiety. We will explore its structural features, physicochemical properties, synthetic pathways, and chemical reactivity. This document is intended for researchers, medicinal chemists, and drug development professionals seeking to leverage this unique molecule in the design of novel therapeutics.

Introduction and Strategic Importance

This compound is a bifunctional molecule of significant interest in medicinal chemistry. Its structure is a composite of two key pharmacophoric elements:

-

The 3-Aminopyrazole Scaffold: Aminopyrazoles are recognized as "privileged structures" in drug discovery, forming the core of numerous biologically active compounds with applications as kinase inhibitors, anti-inflammatory agents, and anticancer therapeutics.[1][2][3] The arrangement of nitrogen atoms and the amino substituent provides a versatile array of hydrogen bond donors and acceptors for molecular recognition at biological targets.[1]

-

The Oxetane Ring: The oxetane moiety has emerged as a valuable tool for optimizing the properties of drug candidates.[4] As a four-membered heterocycle with significant ring strain, it is not merely a passive linker. Its incorporation can profoundly influence key drug-like properties, including aqueous solubility, lipophilicity, metabolic stability, and cell permeability.[4] It is often considered a bioisostere for gem-dimethyl or carbonyl groups, offering a more polar and metabolically robust alternative.[4]

The strategic combination of these two motifs in a single, readily accessible building block provides a direct entry point for developing novel chemical entities with potentially superior pharmacological profiles.

Caption: Core components of this compound.

Physicochemical and Structural Properties

A clear understanding of a compound's fundamental properties is the bedrock of its application in synthesis and drug design.

Core Data Summary

The key identifiers and calculated properties for this molecule are summarized below. These values are critical for experimental design, analytical characterization, and computational modeling.

| Property | Value | Source |

| CAS Number | 1425932-06-4 | [5] |

| Molecular Formula | C₆H₉N₃O | [5][6] |

| Molecular Weight | 139.16 g/mol | [5][6] |

| Class | Heterocyclic Building Block | [5][6] |

| Hydrogen Bond Donors | 2 | Calculated |

| Hydrogen Bond Acceptors | 3 | Calculated |

| Topological Polar Surface Area | 67.9 Ų | Calculated |

| XLogP3 | -0.4 | Calculated[7] |

Structural Isomerism: Annular Tautomerism

A critical chemical feature of 3(5)-substituted pyrazoles is annular tautomerism, a form of prototropic tautomerism where a proton shifts between the two ring nitrogen atoms.[8] This results in an equilibrium between two distinct tautomers: this compound and 3-(Oxetan-3-yl)-1H-pyrazol-5-amine.

While often depicted as a single structure, it is crucial for researchers to recognize that the compound exists as a dynamic equilibrium of these forms in solution. The position of this equilibrium can be influenced by factors such as solvent polarity, pH, and temperature. This has direct implications for its reactivity, as reactions like N-alkylation can potentially occur at either ring nitrogen, leading to mixtures of regioisomers.

References

- 1. Amino-Pyrazoles in Medicinal Chemistry: A Review | MDPI [mdpi.com]

- 2. Discovery of a 1 H-Pyrazol-3-Amine Derivative as a Novel, Selective, and Orally Available RIPK1 Inhibitor for the Treatment of Inflammatory Disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. Applications of oxetanes in drug discovery and medicinal chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 5. calpaclab.com [calpaclab.com]

- 6. 1349708-97-9 | 1-(Oxetan-3-yl)-1H-pyrazol-5-amine - Moldb [moldb.com]

- 7. 5-amino-1-(oxetan-3-yl)-1H-pyrazole-4-carboxylic acid | C7H9N3O3 | CID 105440407 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

Foreword: The Architectural Significance of Oxetane-Pyrazoles in Modern Drug Discovery

An In-Depth Technical Guide to the Structure Elucidation of 5-(Oxetan-3-yl)-1H-pyrazol-3-amine

In the landscape of medicinal chemistry, certain molecular scaffolds consistently emerge as "privileged structures" due to their proven ability to interact with a wide array of biological targets. Pyrazoles, five-membered aromatic heterocycles with two adjacent nitrogen atoms, represent one such class, forming the core of numerous FDA-approved drugs.[1][2][3] Their metabolic stability and versatile synthetic handles make them a cornerstone of modern drug development.[2]

Concurrently, the oxetane ring, a four-membered cyclic ether, has gained significant attention as a bioisostere for gem-dimethyl and carbonyl groups. Its incorporation into drug candidates often leads to marked improvements in physicochemical properties, such as aqueous solubility and metabolic stability, while maintaining or enhancing potency.[4]

The convergence of these two privileged scaffolds in a single molecule, This compound , presents a compound of significant interest for drug development professionals. However, its novelty necessitates a rigorous and systematic approach to structure elucidation to ensure an unambiguous assignment of its constitution and stereochemistry. This guide presents a comprehensive, field-proven strategy for the definitive characterization of this molecule, framed as a logical workflow from initial hypothesis to absolute confirmation. We will not merely list procedures but will delve into the causality behind each experimental choice, demonstrating how a multi-technique approach forms a self-validating system for structural integrity.

Part 1: Foundational Analysis: Establishing the Molecular Blueprint via Mass Spectrometry

The first step in characterizing any new chemical entity is to determine its elemental composition. High-Resolution Mass Spectrometry (HRMS) is the cornerstone of this initial phase, providing a precise molecular weight that allows for the confident assignment of a molecular formula.

Expertise in Action: Why HRMS is Non-Negotiable

Low-resolution mass spectrometry provides a nominal mass, which can correspond to multiple elemental compositions. For a molecule with multiple heteroatoms like this compound (C₆H₉N₃O), this ambiguity is unacceptable. HRMS, typically using Time-of-Flight (TOF) or Orbitrap analyzers, delivers mass accuracy to within 5 parts per million (ppm), effectively eliminating ambiguity and providing the first piece of irrefutable evidence for the compound's identity.

Table 1: Predicted High-Resolution Mass Spectrometry Data

| Adduct | Molecular Formula | Calculated m/z | Observed m/z (Expected) |

| [M+H]⁺ | C₆H₁₀N₃O⁺ | 140.08184 | 140.0818 ± 0.0007 |

| [M+Na]⁺ | C₆H₉N₃ONa⁺ | 162.06378 | 162.0638 ± 0.0008 |

Anticipating the Fragmentation Pathway

Beyond the molecular ion, the fragmentation pattern in an Electron Ionization (EI) or tandem MS (MS/MS) experiment provides a preliminary roadmap of the molecule's structure. Based on established fragmentation behaviors of pyrazoles and cyclic ethers, we can predict a logical fragmentation pathway that, if observed, lends significant support to the proposed structure.[5][6][7] The pyrazole ring is relatively stable, but cleavage of the more strained oxetane ring is a probable primary fragmentation event.

Workflow 1: Predicted Mass Spectrometry Fragmentation

Caption: Predicted EI-MS fragmentation of the target molecule.

Experimental Protocol: HRMS Analysis

-

Sample Preparation: Dissolve 0.1-1.0 mg of the compound in 1 mL of a suitable solvent (e.g., methanol or acetonitrile).

-

Instrumentation: Utilize an ESI-TOF or ESI-Orbitrap mass spectrometer.

-

Ionization Mode: Perform analysis in positive electrospray ionization (ESI+) mode to generate protonated ([M+H]⁺) and sodiated ([M+Na]⁺) adducts.

-

Infusion: Introduce the sample solution directly into the source via a syringe pump at a flow rate of 5-10 µL/min.

-

Data Acquisition: Acquire data in full scan mode over a mass range of m/z 50-500. Ensure the instrument is calibrated with a known standard immediately prior to the run to guarantee mass accuracy.

-

Data Analysis: Determine the m/z of the most abundant ions and use the instrument's software to calculate the elemental composition based on the exact mass, comparing the experimental result to the theoretical value for C₆H₉N₃O.

Part 2: Mapping the Connectivity: A Deep Dive into NMR Spectroscopy

With the molecular formula established, Nuclear Magnetic Resonance (NMR) spectroscopy is employed to map the precise connectivity of the atoms. This is the most powerful technique for elucidating the structure of organic molecules in solution. A combination of one-dimensional (¹H, ¹³C) and two-dimensional (HSQC, HMBC) experiments is essential for an unambiguous assignment.

Expertise in Action: The Power of 2D Correlations

While ¹H and ¹³C NMR provide information about the chemical environment of individual nuclei, they do not explicitly define connectivity. For instance, a simple ¹H spectrum would not definitively prove that the oxetane ring is attached at the C5 position of the pyrazole. Two-dimensional experiments create a correlation map to solve this puzzle.

-

HSQC (Heteronuclear Single Quantum Coherence): Directly correlates each proton to the carbon it is attached to.

-

HMBC (Heteronuclear Multiple Bond Correlation): Reveals longer-range couplings (typically 2-3 bonds) between protons and carbons. It is this experiment that will provide the critical, irrefutable link between the oxetane protons and the pyrazole carbons, and vice-versa.

Table 2: Predicted ¹H and ¹³C NMR Data (in DMSO-d₆, 400 MHz)

| Position | Atom | Predicted δ (ppm) | Multiplicity | Integration | Key HMBC Correlations (¹H → ¹³C) |

| 1 | N-H | ~12.0 | br s | 1H | C3, C5 |

| 3 | N/A | ~155.0 (¹³C) | - | - | - |

| 4 | C-H | ~5.8 | s | 1H | C3, C5 |

| 5 | N/A | ~145.0 (¹³C) | - | - | - |

| 6 | C-H (Oxetane) | ~4.0 | m | 1H | C5, C7 |

| 7 | CH ₂ (Oxetane) | ~4.8 | t | 2H | C6 |

| 8 | CH ₂ (Oxetane) | ~4.6 | t | 2H | C6 |

| 9 | NH ₂ | ~5.5 | br s | 2H | C3, C4 |

Note: Chemical shifts (δ) are predicted based on literature values for similar pyrazole and oxetane structures and may vary slightly.[3][8][9]

Diagram 2: Key HMBC Correlations for Structural Confirmation

References

- 1. researchgate.net [researchgate.net]

- 2. Pyrazole: an emerging privileged scaffold in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. Applications of oxetanes in drug discovery and medicinal chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 5. tandfonline.com [tandfonline.com]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. rsc.org [rsc.org]

- 9. triggered.stanford.clockss.org [triggered.stanford.clockss.org]

An In-Depth Technical Guide to 5-(Oxetan-3-yl)-1H-pyrazol-3-amine (CAS 1425932-06-4): A Versatile Building Block in Modern Drug Discovery

This technical guide provides a comprehensive overview of 5-(Oxetan-3-yl)-1H-pyrazol-3-amine, a heterocyclic building block of significant interest to researchers, scientists, and drug development professionals. We will delve into its chemical rationale, synthesis, physicochemical properties, and applications, with a focus on its role in the development of novel therapeutics. This document is designed to be a practical resource, offering not just procedural steps but also the scientific reasoning behind its utility in medicinal chemistry.

Introduction: The Strategic Combination of Oxetane and Aminopyrazole Moieties

This compound merges two privileged structural motifs in contemporary drug design: the oxetane ring and the aminopyrazole core. This strategic combination results in a building block with a unique and highly desirable profile for lead optimization and the construction of novel chemical entities.

The Oxetane Advantage: The four-membered oxetane ring is increasingly utilized as a bioisostere for commonly employed groups like gem-dimethyl and carbonyl functionalities.[1][2] Its incorporation into a molecule can profoundly and favorably influence key drug-like properties. The strained C-O-C bond angle makes the oxygen lone pair more available, rendering oxetanes good hydrogen-bond acceptors.[2] This feature, along with their inherent polarity, often leads to significant improvements in aqueous solubility, a critical parameter for oral bioavailability. Furthermore, the oxetane moiety is metabolically robust and can be used to block sites of oxidative metabolism, enhancing the pharmacokinetic profile of a drug candidate.[2]

The Aminopyrazole Core: Pyrazole derivatives are a cornerstone of medicinal chemistry, found in numerous approved drugs with a wide spectrum of biological activities, including anti-inflammatory, anticancer, and anti-infective properties.[1][2][3] The 3-aminopyrazole scaffold, in particular, is a versatile precursor for the synthesis of more complex heterocyclic systems, such as pyrazolopyrimidines, which are prevalent in kinase inhibitors.[4] The amino group provides a convenient handle for further functionalization, allowing for the exploration of structure-activity relationships (SAR).

The convergence of these two motifs in this compound offers a unique opportunity to simultaneously address multiple challenges in drug design, from improving physicochemical properties to accessing novel chemical space with therapeutic potential.

Synthesis and Mechanism

The synthesis of this compound is conceptually straightforward, relying on the well-established Knorr pyrazole synthesis or related cyclization reactions. The most plausible and efficient synthetic route involves the condensation of a suitable oxetane-containing 1,3-dicarbonyl equivalent with a hydrazine source.

Key Starting Material: 3-(Oxetan-3-yl)-3-oxopropanenitrile

The critical precursor for this synthesis is 3-(oxetan-3-yl)-3-oxopropanenitrile . This intermediate provides the necessary carbon backbone and functional groups for the subsequent cyclization to form the aminopyrazole ring.

Proposed Synthetic Pathway

The formation of this compound from 3-(oxetan-3-yl)-3-oxopropanenitrile and hydrazine proceeds via a cyclization-condensation reaction.

References

- 1. mdpi.com [mdpi.com]

- 2. Bioactive Fused Pyrazoles Inspired by the Adaptability of 5-Aminopyrazole Derivatives: Recent Review - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. 5-Aminopyrazole as precursor in design and synthesis of fused pyrazoloazines - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Physicochemical Characteristics of 5-(Oxetan-3-yl)-1H-pyrazol-3-amine

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of the physicochemical characteristics of 5-(Oxetan-3-yl)-1H-pyrazol-3-amine, a heterocyclic compound of increasing interest in medicinal chemistry. By combining the structural attributes of a metabolically stable oxetane ring with the pharmacologically significant aminopyrazole scaffold, this molecule presents a unique profile for drug discovery and development. This document delves into its chemical identity, structural features, predicted physicochemical properties, and synthetic accessibility. It also explores the established roles of its constituent motifs in medicinal chemistry to contextualize its potential as a valuable building block for novel therapeutics. While experimental data for this specific molecule is limited, this guide synthesizes available information, computational predictions, and expert analysis to provide a robust foundational understanding for researchers in the field.

Introduction: The Strategic Combination of Oxetane and Aminopyrazole Moieties

The design of novel small molecule therapeutics often hinges on the strategic incorporation of chemical motifs that confer desirable physicochemical and pharmacological properties. This compound is a prime example of such a design, integrating two highly valued scaffolds in modern drug discovery: the oxetane ring and the aminopyrazole core.

The oxetane ring , a four-membered cyclic ether, has emerged as a valuable tool for improving the drug-like properties of molecules. Its incorporation can lead to enhanced aqueous solubility, improved metabolic stability, and reduced lipophilicity. The strained nature of the oxetane ring also imparts a distinct three-dimensional character to molecules, which can be advantageous for exploring novel chemical space and improving target engagement.

The aminopyrazole moiety is a well-established pharmacophore found in numerous biologically active compounds. Pyrazole-containing drugs have shown a wide range of therapeutic applications, and the amino group provides a key site for further functionalization, allowing for the facile generation of compound libraries for structure-activity relationship (SAR) studies. The metabolic stability of the pyrazole ring is another attractive feature for drug development.

This guide will provide a detailed examination of the physicochemical properties of this compound, offering insights into its potential applications and considerations for its use in drug discovery programs.

Chemical Identity and Structural Features

This compound is a heterocyclic compound with the molecular formula C₆H₉N₃O and a molecular weight of 139.16 g/mol .[1] Its chemical structure consists of a pyrazole ring substituted with an amino group at the 3-position and an oxetan-3-yl group at the 5-position.

Table 1: Chemical Identity of this compound

| Identifier | Value |

| IUPAC Name | This compound |

| CAS Number | 1425932-06-4[1] |

| Molecular Formula | C₆H₉N₃O[1] |

| Molecular Weight | 139.16 g/mol [1] |

| Canonical SMILES | C1C(OC1)C2=CC(=NN2)N |

It is important to distinguish this molecule from its isomer, 1-(Oxetan-3-yl)-1H-pyrazol-5-amine (CAS Number: 1349708-97-9), where the oxetane group is attached to a nitrogen atom of the pyrazole ring.[2][3] The different connectivity in these isomers will lead to distinct physicochemical and biological properties.

The structural arrangement of this compound, with the oxetane ring at the 5-position and the amino group at the 3-position, allows for potential tautomerism, a common feature of substituted pyrazoles.[4][5] The presence of both hydrogen bond donors (the amino and pyrazole N-H groups) and acceptors (the pyrazole nitrogen atoms and the oxetane oxygen) suggests that this molecule can participate in a variety of intermolecular interactions, which will influence its solid-state properties and binding to biological targets.

Physicochemical Properties: Predictions and Expert Analysis

Table 2: Predicted Physicochemical Properties of this compound

| Property | Predicted Value | Method/Source |

| pKa (most basic) | 4.5 - 5.5 | Prediction based on aminopyrazole and oxetane effects |

| logP | -0.5 to 0.5 | Prediction based on related structures[6] |

| Aqueous Solubility | High | Qualitative assessment based on structure |

| Melting Point | Not available | - |

| Polar Surface Area | ~70 Ų | Calculation |

Acidity and Basicity (pKa)

The basicity of this compound will be primarily determined by the amino group and the pyrazole ring nitrogens. The amino group on the pyrazole ring is expected to be the most basic site. The oxetane ring, with its electron-withdrawing character, may slightly decrease the basicity of the nearby pyrazole nitrogens. Based on the pKa of similar aminopyrazole systems, the most basic pKa is predicted to be in the range of 4.5 to 5.5. This moderate basicity can be advantageous for drug candidates, as it can influence solubility and interactions with biological targets without introducing liabilities associated with strong basicity.

Lipophilicity (logP)

The predicted XlogP for the isomeric 1-(oxetan-3-yl)-1H-pyrazol-3-amine is -0.5.[6] Given the structural similarities, a similar or slightly higher logP value, likely in the range of -0.5 to 0.5, is expected for this compound. The presence of the polar oxetane ring and the amino and N-H groups contributes to a relatively low lipophilicity, which is often a desirable trait for oral drug candidates, as it can lead to improved solubility and reduced off-target effects.

Aqueous Solubility

The combination of a low predicted logP and the presence of multiple hydrogen bond donors and acceptors suggests that this compound will have high aqueous solubility. The oxetane moiety is known to significantly enhance the solubility of parent compounds. This is a critical parameter for drug development, as poor solubility can hinder absorption and bioavailability.[7][8][9]

Crystal Structure and Solid-State Properties

No experimental crystal structure data is currently available for this compound. The molecule's ability to form multiple hydrogen bonds suggests that it is likely to be a crystalline solid at room temperature. The specific crystal packing will be influenced by the interplay of these hydrogen bonds and van der Waals interactions, which will, in turn, affect properties such as melting point and dissolution rate.

Synthesis and Reactivity

While a specific, detailed synthetic protocol for this compound has not been published in the academic literature, its synthesis can be approached through established methods for the construction of 3-aminopyrazoles.[10]

General Synthetic Strategy

A plausible and common route to 3-aminopyrazoles involves the condensation of a β-ketonitrile with hydrazine or a hydrazine derivative.[10]

Step-by-Step Conceptual Protocol:

-

Synthesis of the β-Ketonitrile Precursor: The key starting material would be a β-ketonitrile containing the oxetan-3-yl group. This could potentially be synthesized from oxetan-3-one through a variety of organic transformations.[11][12]

-

Condensation with Hydrazine: The β-ketonitrile precursor would then be reacted with hydrazine hydrate in a suitable solvent, such as ethanol.

-

Cyclization: The initial condensation product would undergo an intramolecular cyclization to form the pyrazole ring, yielding the desired this compound.

-

Purification: The final product would be purified using standard techniques such as crystallization or column chromatography.

Reactivity

The reactivity of this compound is dictated by its functional groups:

-

Amino Group: The primary amino group is nucleophilic and can undergo a wide range of reactions, including acylation, alkylation, and sulfonylation. This provides a convenient handle for the synthesis of derivatives for SAR exploration.

-

Pyrazole Ring: The pyrazole ring is generally stable to many reaction conditions. The N-H proton can be deprotonated with a strong base, allowing for N-alkylation or N-arylation. Electrophilic aromatic substitution on the pyrazole ring is also possible, typically occurring at the 4-position.

-

Oxetane Ring: The oxetane ring is generally stable under neutral and basic conditions. However, it can be susceptible to ring-opening under strong acidic conditions.

Relevance in Medicinal Chemistry and Drug Discovery

The structural features of this compound make it a highly attractive building block for medicinal chemistry programs.

-

As a Bioisostere: The oxetane group can serve as a bioisosteric replacement for other functional groups, such as gem-dimethyl or carbonyl groups, to modulate physicochemical properties while maintaining or improving biological activity.

-

As a Scaffold for Library Synthesis: The reactive amino group provides a straightforward point of attachment for a wide variety of building blocks, enabling the rapid generation of compound libraries for high-throughput screening and lead optimization.

-

Potential for Novel Target Engagement: The unique three-dimensional shape imparted by the oxetane ring may allow for interactions with biological targets that are not accessible to flatter, more aromatic molecules.

While the specific biological targets of this compound are yet to be reported, the aminopyrazole core is a known feature in inhibitors of various kinases, proteases, and other enzyme families. Therefore, derivatives of this compound could be explored for a wide range of therapeutic areas, including oncology, inflammation, and infectious diseases.

Conclusion

This compound is a promising and versatile building block for drug discovery. Its strategic design combines the favorable physicochemical properties of the oxetane ring with the proven pharmacological relevance of the aminopyrazole scaffold. While direct experimental data for this molecule is currently limited, this in-depth analysis of its predicted properties, synthetic accessibility, and the established roles of its constituent motifs provides a strong foundation for its application in medicinal chemistry research. As the demand for novel, drug-like molecules with improved properties continues to grow, this compound is well-positioned to become a valuable tool in the development of the next generation of therapeutics.

References

- 1. calpaclab.com [calpaclab.com]

- 2. calpaclab.com [calpaclab.com]

- 3. 1349708-97-9 | 1-(Oxetan-3-yl)-1H-pyrazol-5-amine - Moldb [moldb.com]

- 4. mdpi.com [mdpi.com]

- 5. Revisiting the Structure and Chemistry of 3(5)-Substituted Pyrazoles - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. PubChemLite - 1-(oxetan-3-yl)-1h-pyrazol-3-amine (C6H9N3O) [pubchemlite.lcsb.uni.lu]

- 7. A machine learning approach for the prediction of aqueous solubility of pharmaceuticals: a comparative model and dataset analysis - Digital Discovery (RSC Publishing) [pubs.rsc.org]

- 8. Boosting the predictive performance with aqueous solubility dataset curation - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Will we ever be able to accurately predict solubility? - PMC [pmc.ncbi.nlm.nih.gov]

- 10. soc.chim.it [soc.chim.it]

- 11. chemrxiv.org [chemrxiv.org]

- 12. pubs.acs.org [pubs.acs.org]

An In-depth Technical Guide to 5-(Oxetan-3-yl)-1H-pyrazol-3-amine: Discovery, Synthesis, and Medicinal Chemistry Significance

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 5-(Oxetan-3-yl)-1H-pyrazol-3-amine, a heterocyclic building block of significant interest in modern medicinal chemistry. While the specific initial discovery is not prominently documented in publicly available literature, this guide elucidates its likely origin through an analysis of established synthetic methodologies and the strategic rationale for its molecular design. We will explore the valuable roles of both the aminopyrazole scaffold and the oxetane moiety in drug discovery, propose a detailed and scientifically grounded synthetic pathway, and provide step-by-step experimental protocols. This document serves as a vital resource for researchers leveraging this and similar structures in the development of novel therapeutics.

Introduction: A Molecule of Designed Purpose

The emergence of this compound (CAS No. 1425932-06-4) in chemical catalogs and as a building block in patent literature points to its origin within drug discovery programs. Its structure is a deliberate amalgamation of two pharmacologically significant motifs: the 3-aminopyrazole core and a 3-substituted oxetane ring. This combination is not accidental but rather a strategic design to impart favorable physicochemical and biological properties to larger, more complex molecules.

The 3-Aminopyrazole Scaffold: A Privileged Structure

Pyrazoles are five-membered heterocyclic rings containing two adjacent nitrogen atoms and are considered "privileged scaffolds" in medicinal chemistry.[1][2] This is due to their ability to participate in a variety of non-covalent interactions with biological targets, such as hydrogen bonding and pi-stacking. The addition of an amino group, particularly at the 3- or 5-position, further enhances their utility.[3][4] 3-Aminopyrazoles are versatile frameworks that can serve as ligands for a wide range of enzymes and receptors, including kinases and cyclooxygenases (COX).[3] Their prevalence in numerous clinically used drugs for oncology, inflammation, and infectious diseases underscores their therapeutic importance.[3][4]

The Oxetane Ring: A Modern Tool for Physicochemical Property Modulation

The four-membered oxetane ring has gained considerable traction in contemporary drug design as a bioisostere for commonly used groups like gem-dimethyl and carbonyl moieties.[5][6] Its incorporation into a drug candidate can profoundly and favorably influence its absorption, distribution, metabolism, and excretion (ADME) profile.[5][7]

Key advantages of incorporating an oxetane ring include:

-

Enhanced Aqueous Solubility: The polar nature of the oxetane's ether oxygen can significantly improve the solubility of a compound, a critical factor for oral bioavailability.[7][8]

-

Improved Metabolic Stability: Oxetanes can block sites of metabolic oxidation, leading to a longer half-life and improved pharmacokinetic profile.[5][8]

-

Reduced Lipophilicity: In an era where "molecular obesity" is a concern in drug discovery, replacing lipophilic groups with an oxetane can help maintain a desirable balance of properties.[7][8]

-

Modulation of Amine Basicity: The electron-withdrawing effect of the oxetane can lower the pKa of nearby amino groups, which can be advantageous for reducing off-target effects, such as hERG channel inhibition.[7][9]

The strategic placement of an oxetane on the aminopyrazole scaffold, therefore, represents a sophisticated approach to creating a building block with inherent drug-like properties.

Proposed Synthesis of this compound

The most versatile and widely employed method for the synthesis of 3-amino-5-substituted pyrazoles is the condensation of a β-ketonitrile with a hydrazine derivative.[10][11][12] This reaction proceeds through the initial formation of a hydrazone, followed by an intramolecular cyclization onto the nitrile group to form the aminopyrazole ring.[10][11]

Based on this established methodology, a plausible and efficient synthesis for this compound is proposed, originating from commercially available starting materials.

Overall Synthetic Strategy

The proposed synthesis involves two key steps:

-

Preparation of the β-Ketonitrile Intermediate: A Claisen-type condensation between an oxetane-containing ester and acetonitrile to form 3-(oxetan-3-yl)-3-oxopropanenitrile.

-

Cyclization to the Aminopyrazole: The reaction of the β-ketonitrile intermediate with hydrazine hydrate to yield the final product.

Caption: Proposed two-step synthesis of this compound.

Detailed Experimental Protocols

Step 1: Synthesis of 3-(Oxetan-3-yl)-3-oxopropanenitrile

This procedure is based on standard Claisen condensation protocols for the synthesis of β-ketonitriles.[13][14]

-

Materials:

-

Ethyl 3-oxetanoate

-

Acetonitrile

-

Sodium hydride (60% dispersion in mineral oil)

-

Anhydrous tetrahydrofuran (THF)

-

Aqueous hydrochloric acid (1 M)

-

Ethyl acetate

-

Brine

-

Anhydrous sodium sulfate

-

-

Procedure:

-

To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add sodium hydride (1.2 eq) suspended in anhydrous THF.

-

Cool the suspension to 0 °C in an ice bath.

-

In a separate flask, prepare a solution of ethyl 3-oxetanoate (1.0 eq) and acetonitrile (1.5 eq) in anhydrous THF.

-

Add the solution of the ester and nitrile dropwise to the stirred suspension of sodium hydride over 30 minutes, maintaining the temperature below 5 °C.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-16 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, carefully quench the reaction by slowly adding it to a beaker of ice-cold 1 M HCl, ensuring the pH is acidic.

-

Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x volumes).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

-

Concentrate the filtrate under reduced pressure to yield the crude 3-(oxetan-3-yl)-3-oxopropanenitrile, which can be used in the next step without further purification or purified by column chromatography.

-

Step 2: Synthesis of this compound

This protocol is adapted from general procedures for the synthesis of 5-aminopyrazoles from β-ketonitriles.[10][11]

-

Materials:

-

3-(Oxetan-3-yl)-3-oxopropanenitrile

-

Hydrazine hydrate

-

Ethanol

-

Acetic acid (glacial)

-

-

Procedure:

-

In a round-bottom flask, dissolve the crude 3-(oxetan-3-yl)-3-oxopropanenitrile (1.0 eq) in ethanol.

-

Add hydrazine hydrate (1.1 eq) to the solution.

-

Add a catalytic amount of glacial acetic acid.

-

Heat the reaction mixture to reflux and stir for 4-6 hours.

-

Monitor the reaction by TLC.

-

Upon completion, cool the reaction mixture to room temperature.

-

Concentrate the mixture under reduced pressure to remove the ethanol.

-

Add water to the residue and extract with ethyl acetate (3 x volumes).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

-

Concentrate the filtrate under reduced pressure to yield the crude product.

-

Purify the crude this compound by column chromatography on silica gel or by recrystallization to obtain the final product.

-

Data Summary

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | CAS Number |

| This compound | C₆H₉N₃O | 139.16 | 1425932-06-4 |

| 3-(Oxetan-3-yl)-3-oxopropanenitrile | C₆H₇NO₂ | 125.13 | Not available |

| Ethyl 3-oxetanoate | C₅H₈O₃ | 116.12 | 63474-93-1 |

Conclusion and Future Outlook

This compound is a testament to the power of rational design in modern medicinal chemistry. By combining the biologically significant 3-aminopyrazole core with the property-enhancing oxetane ring, a highly valuable building block for drug discovery has been created. The proposed synthetic route, based on well-established chemical principles, offers a reliable and efficient pathway for its preparation on a laboratory scale. As the demand for drug candidates with optimized ADME profiles continues to grow, the utility of thoughtfully designed scaffolds like this compound will undoubtedly increase, paving the way for the discovery of new and improved therapeutics.

References

- 1. researchgate.net [researchgate.net]

- 2. Bioactive Fused Pyrazoles Inspired by the Adaptability of 5-Aminopyrazole Derivatives: Recent Review - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Amino-Pyrazoles in Medicinal Chemistry: A Review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Applications of oxetanes in drug discovery and medicinal chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 6. tandfonline.com [tandfonline.com]

- 7. benchchem.com [benchchem.com]

- 8. pubs.acs.org [pubs.acs.org]

- 9. Oxetanes in Drug Discovery Campaigns - PMC [pmc.ncbi.nlm.nih.gov]

- 10. BJOC - Approaches towards the synthesis of 5-aminopyrazoles [beilstein-journals.org]

- 11. Approaches towards the synthesis of 5-aminopyrazoles - PMC [pmc.ncbi.nlm.nih.gov]

- 12. beilstein-journals.org [beilstein-journals.org]

- 13. benchchem.com [benchchem.com]

- 14. US4728743A - Process for the production of 3-oxonitriles - Google Patents [patents.google.com]

A Technical Guide to 5-(Oxetan-3-yl)-1H-pyrazol-3-amine: Synthesis, Properties, and Medicinal Chemistry Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Union of Oxetane and Pyrazole Scaffolds

In the landscape of modern medicinal chemistry, the pyrazole nucleus stands as a "privileged scaffold," a structural motif consistently found in a multitude of biologically active compounds.[1][2] Its derivatives have demonstrated a vast spectrum of pharmacological activities, including anti-inflammatory, anticancer, and antimicrobial properties.[3][4] The pyrazole ring's unique electronic properties and its ability to participate in hydrogen bonding interactions make it a versatile component in the design of targeted therapeutics.

Concurrently, the oxetane ring, a four-membered cyclic ether, has emerged as a valuable building block in drug design. Its incorporation into molecular scaffolds can lead to significant improvements in physicochemical properties, such as aqueous solubility and metabolic stability, while also providing a rigid, three-dimensional structural element that can favorably influence binding to biological targets.[5][6]

This technical guide provides a comprehensive overview of the novel heterocyclic compound, 5-(Oxetan-3-yl)-1H-pyrazol-3-amine. By uniting the pharmacologically significant aminopyrazole core with the advantageous properties of the oxetane moiety, this molecule represents a promising starting point for the development of new therapeutic agents. This document will detail a proposed synthetic route, discuss its physicochemical properties, and explore its potential applications in medicinal chemistry, offering valuable insights for researchers engaged in the discovery and development of next-generation pharmaceuticals.

Proposed Synthesis of this compound

While a specific, published synthesis for this compound is not yet widely available in the literature, a robust and scientifically sound synthetic strategy can be devised based on well-established methodologies for the synthesis of analogous 3-aminopyrazoles. The proposed route involves a two-step sequence commencing with the synthesis of a key β-ketonitrile intermediate, followed by its cyclization with hydrazine.

Retrosynthetic Analysis

The logical disconnection of the target molecule points to the key precursors: 3-(oxetan-3-yl)-3-oxopropanenitrile and hydrazine. The β-ketonitrile can, in turn, be derived from an oxetane-3-carboxylic acid ester and acetonitrile through a Claisen-type condensation.

Caption: Retrosynthetic analysis of this compound.

Step 1: Synthesis of the Key Intermediate: 3-(Oxetan-3-yl)-3-oxopropanenitrile

The formation of β-ketonitriles via the condensation of an ester with acetonitrile is a classic and reliable transformation.[7][8] The choice of a strong base is critical to deprotonate acetonitrile, generating the nucleophilic carbanion required for the acylation reaction.

Experimental Protocol:

-

Preparation of the Reaction Mixture: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a dropping funnel under an inert atmosphere (e.g., nitrogen or argon), add a solution of ethyl oxetane-3-carboxylate (1.0 eq) in a suitable anhydrous solvent such as tetrahydrofuran (THF) or diethyl ether.

-

Base Addition: Cool the solution to 0 °C using an ice bath. Add a strong base, such as sodium hydride (NaH, 60% dispersion in mineral oil, 2.2 eq) or lithium diisopropylamide (LDA, 2.2 eq), portion-wise, while maintaining the temperature below 5 °C.

-

Acetonitrile Addition: To the resulting suspension, add anhydrous acetonitrile (2.0 eq) dropwise via the dropping funnel over a period of 30 minutes.

-

Reaction Progression: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-24 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

-

Work-up and Purification: Upon completion, cautiously quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride at 0 °C. Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to afford the desired 3-(oxetan-3-yl)-3-oxopropanenitrile.

Causality Behind Experimental Choices:

-

Inert Atmosphere: The use of an inert atmosphere is crucial to prevent the quenching of the strong base and the acetonitrile carbanion by atmospheric moisture and oxygen.

-

Strong Base: A strong, non-nucleophilic base like NaH or LDA is required to deprotonate the weakly acidic α-protons of acetonitrile.

-

Excess Base and Acetonitrile: A slight excess of the base and acetonitrile is often used to drive the reaction to completion.

-

Low-Temperature Addition: The initial low temperature is necessary to control the exothermicity of the reaction and to prevent unwanted side reactions.

Step 2: Cyclization to form this compound

The reaction of β-ketonitriles with hydrazine is a highly efficient method for the construction of 3-aminopyrazole rings.[3][9] The reaction typically proceeds with high regioselectivity.

Experimental Protocol:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 3-(oxetan-3-yl)-3-oxopropanenitrile (1.0 eq) in a suitable solvent, such as ethanol or isopropanol.

-

Hydrazine Addition: Add hydrazine hydrate (1.1-1.5 eq) to the solution. A catalytic amount of a weak acid, such as acetic acid, can be added to facilitate the reaction.

-

Reaction Conditions: Heat the reaction mixture to reflux and maintain for 4-8 hours. Monitor the reaction progress by TLC or HPLC.

-

Product Isolation and Purification: Upon completion, cool the reaction mixture to room temperature. The product may precipitate out of the solution. If so, collect the solid by filtration. If not, concentrate the solvent under reduced pressure. The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel to yield this compound.

Causality Behind Experimental Choices:

-

Hydrazine Hydrate: This is a common and convenient source of hydrazine for this type of cyclization.

-

Protic Solvent: Ethanol or isopropanol are excellent solvents for this reaction as they readily dissolve the reactants and facilitate the proton transfer steps of the mechanism.

-

Reflux Conditions: Heating the reaction mixture provides the necessary activation energy for the condensation and cyclization to occur at a reasonable rate.

Overall Synthetic Workflow

Caption: Proposed synthetic route to this compound.

Physicochemical Properties and Characterization

The following table summarizes the predicted physicochemical properties of this compound. These values are computationally derived and serve as a useful guide for experimental work.

| Property | Predicted Value |

| Molecular Formula | C6H9N3O |

| Molecular Weight | 139.16 g/mol |

| LogP | -0.5 |

| Topological Polar Surface Area | 74.8 Ų |

| Hydrogen Bond Donors | 2 |

| Hydrogen Bond Acceptors | 4 |

Expected Spectroscopic Data:

-

¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the oxetane ring protons (likely multiplets in the 4.5-5.0 ppm region), a singlet for the pyrazole C4-H, and broad signals for the NH2 and NH protons.

-

¹³C NMR: The carbon NMR spectrum should display signals for the three carbons of the oxetane ring and the three carbons of the pyrazole ring.

-

Mass Spectrometry: The mass spectrum should show a molecular ion peak corresponding to the molecular weight of the compound.

Medicinal Chemistry and Drug Development Insights

Role as a Pharmacophore

The this compound scaffold possesses several features that make it an attractive starting point for drug discovery programs:

-

Hydrogen Bonding Capabilities: The amino group and the pyrazole ring nitrogens can act as hydrogen bond donors and acceptors, facilitating interactions with biological targets.

-

Rigid Oxetane Moiety: The strained oxetane ring provides a rigid anchor that can orient the rest of the molecule within a binding pocket, potentially leading to higher affinity and selectivity.

-

Improved Physicochemical Properties: The oxetane group is known to enhance aqueous solubility and reduce metabolic liability compared to more traditional lipophilic groups.[5]

Structure-Activity Relationship (SAR) Considerations

While specific SAR data for this molecule is not available, insights can be drawn from related pyrazole series.[10][11][12][13][14]

| Position of Modification | Potential Impact on Activity | Rationale |

| N1 of Pyrazole | Can modulate potency and selectivity. | Alkyl or aryl substitution at this position can influence the overall lipophilicity and steric profile of the molecule, affecting its interaction with the target. |

| C4 of Pyrazole | Introduction of substituents can explore additional binding pockets. | This position is often unsubstituted in simple aminopyrazoles, but functionalization here could lead to novel interactions. |

| Amino Group (C3) | Derivatization can lead to prodrugs or targeted covalent inhibitors. | Acylation or sulfonylation of the amino group can be used to fine-tune the molecule's properties or introduce reactive functionalities. |

| Oxetane Ring | Substitution on the oxetane ring can probe steric and electronic requirements of the binding site. | The introduction of substituents on the oxetane ring can further optimize the molecule's three-dimensional shape and polarity. |

Potential Therapeutic Applications

Given the broad range of biological activities reported for aminopyrazole derivatives, this compound and its analogs could be investigated for a variety of therapeutic applications, including:

-

Oncology: Many pyrazole-containing compounds have shown potent anticancer activity.[3][13]

-

Inflammation and Autoimmune Diseases: Pyrazoles are well-known for their anti-inflammatory properties.[2][4]

-

Infectious Diseases: The pyrazole scaffold has been incorporated into numerous antibacterial and antifungal agents.[3]

Conclusion

This compound is a novel heterocyclic compound that strategically combines the pharmacologically validated aminopyrazole core with the advantageous physicochemical properties of the oxetane moiety. While its synthesis and biological activity are yet to be extensively documented in the public domain, this technical guide has outlined a plausible and robust synthetic route based on established chemical principles. The unique structural features of this molecule make it a highly promising scaffold for the development of new therapeutic agents across a range of disease areas. Further investigation into the synthesis, characterization, and biological evaluation of this and related compounds is warranted and is anticipated to yield valuable insights for the drug discovery community.

References

- 1. researchgate.net [researchgate.net]

- 2. Current status of pyrazole and its biological activities - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. chemrxiv.org [chemrxiv.org]

- 6. BJOC - Oxetanes: formation, reactivity and total syntheses of natural products [beilstein-journals.org]

- 7. US20070142661A1 - Process for preparing beta-keto nitriles and salts thereof - Google Patents [patents.google.com]

- 8. benchchem.com [benchchem.com]

- 9. Green and efficient synthesis of 5-amino-1H-pyrazole-5-carbonitriles utilizing novel modified LDH - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Design, Synthesis and Antifungal Activities of Novel Pyrazole Analogues Containing the Aryl Trifluoromethoxy Group - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Structure-activity relationships of pyrazole derivatives as potential therapeutics for immune thrombocytopenias - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Synthesis and structure–activity relationships of pyrazole-based inhibitors of meprin α and β - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Synthesis and structure-activity relationship studies of pyrazole-based heterocycles as antitumor agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. mdpi.com [mdpi.com]

The Ascendant Therapeutic Potential of Novel Pyrazole Derivatives: A Technical Guide to Unraveling Their Biological Activity

Introduction: The Pyrazole Scaffold - A Privileged Motif in Medicinal Chemistry

The pyrazole ring, a five-membered aromatic heterocycle containing two adjacent nitrogen atoms, stands as a cornerstone in the edifice of modern medicinal chemistry.[1][2][3] Its remarkable versatility and ability to engage in a multitude of non-covalent interactions have cemented its status as a "privileged scaffold." This guide delves into the burgeoning field of novel pyrazole derivatives, offering a comprehensive exploration of their diverse biological activities. We will dissect the methodologies to assess these activities, elucidate the intricate molecular mechanisms at play, and provide a robust framework for researchers, scientists, and drug development professionals to navigate this exciting therapeutic landscape.

The inherent chemical properties of the pyrazole nucleus, including its capacity for hydrogen bonding, dipole-dipole interactions, and hydrophobic interactions, render it an ideal pharmacophore for engaging with a wide array of biological targets.[4] This has led to the development of numerous FDA-approved drugs containing the pyrazole moiety, such as the potent anti-inflammatory agent Celecoxib and the anti-cancer drug Ruxolitinib.[4][5] This guide will provide an in-depth exploration of the key therapeutic areas where novel pyrazole derivatives are making a significant impact: oncology, inflammation, and infectious diseases.

I. Anticancer Activity: Targeting the Pillars of Malignancy

The development of novel pyrazole derivatives as anticancer agents represents a highly active and promising area of research.[1][3] These compounds have been shown to exert their cytotoxic effects through a variety of mechanisms, including the induction of apoptosis, cell cycle arrest, and the inhibition of key signaling pathways crucial for tumor growth and survival.[2][6]

A. Mechanism of Action: Inducing Apoptosis and Cell Cycle Arrest

A primary mechanism by which pyrazole derivatives exhibit their anticancer effects is through the induction of programmed cell death, or apoptosis.[6][7] This is often achieved by modulating the delicate balance between pro-apoptotic and anti-apoptotic proteins. For instance, certain pyrazole derivatives have been shown to upregulate the expression of the pro-apoptotic protein Bax while downregulating the anti-apoptotic protein Bcl-2, thereby tipping the cellular scales towards apoptosis.[7][8]

Furthermore, many pyrazole-based compounds can halt the relentless proliferation of cancer cells by inducing cell cycle arrest, often at the G2/M or S phase.[1][6] This prevents the cancer cells from dividing and propagating. The induction of apoptosis is often mediated through the generation of reactive oxygen species (ROS) and the subsequent activation of caspase cascades, particularly caspase-3, a key executioner of apoptosis.[6][9][10]

Signaling Pathway: Pyrazole-Induced Apoptosis

The following diagram illustrates a generalized pathway by which a novel pyrazole derivative can induce apoptosis in a cancer cell.

Caption: Pyrazole-induced apoptotic pathway.

B. Experimental Protocol: MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to assess the cytotoxic effects of novel compounds on cancer cell lines.[2]

Principle:

This assay is based on the ability of metabolically active cells to reduce the yellow tetrazolium salt MTT to purple formazan crystals by mitochondrial dehydrogenases. The amount of formazan produced is directly proportional to the number of viable cells.

Step-by-Step Methodology:

-

Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.

-

Compound Treatment: Prepare serial dilutions of the novel pyrazole derivatives in culture medium. Replace the existing medium with 100 µL of the medium containing the test compounds at various concentrations. Include a vehicle control (e.g., DMSO) and a positive control (a known anticancer drug).

-

Incubation: Incubate the plate for a predetermined period (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO2.

-

MTT Addition: After the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well.

-

Formazan Formation: Incubate the plate for an additional 2-4 hours at 37°C to allow for the formation of formazan crystals.

-

Solubilization: Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance of the wells at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. The IC50 value, the concentration of the compound that inhibits 50% of cell growth, can then be determined by plotting the percentage of cell viability against the compound concentration.

C. Data Presentation: Cytotoxicity of Novel Pyrazole Derivatives

The cytotoxic activity of novel pyrazole derivatives is typically summarized in a table presenting their IC50 values against various cancer cell lines.

| Compound ID | Cancer Cell Line | IC50 (µM)[1] |

| 136b | A549 (Lung) | 1.962 |

| HCT-116 (Colon) | 3.597 | |

| MCF-7 (Breast) | 1.764 | |

| HT-29 (Colon) | 4.496 | |

| 161a | A-549 (Lung) | 4.91 |

| 161b | A-549 (Lung) | 3.22 |

| 163 | HepG-2 (Liver) | 12.22 |

| HCT-116 (Colon) | 14.16 | |

| MCF-7 (Breast) | 14.64 |

II. Anti-inflammatory Activity: Quelling the Fires of Inflammation

Chronic inflammation is a key driver of numerous diseases, including arthritis, cardiovascular disease, and cancer.[11] Pyrazole derivatives have a long and successful history as anti-inflammatory agents, with Celecoxib being a prime example.[12] Novel pyrazole compounds continue to be developed with the aim of achieving enhanced efficacy and improved safety profiles.

A. Mechanism of Action: Inhibition of Cyclooxygenase (COX) Enzymes

A major mechanism underlying the anti-inflammatory activity of many pyrazole derivatives is the inhibition of cyclooxygenase (COX) enzymes.[12] COX enzymes are responsible for the synthesis of prostaglandins, which are key mediators of inflammation, pain, and fever. There are two main isoforms of COX: COX-1, which is constitutively expressed and involved in physiological functions, and COX-2, which is induced during inflammation. Selective inhibition of COX-2 is a desirable therapeutic strategy as it can reduce inflammation while minimizing the gastrointestinal side effects associated with non-selective NSAIDs that also inhibit COX-1.[12]

Experimental Workflow: COX-2 Inhibition Assay

The following diagram outlines the general workflow for assessing the COX-2 inhibitory potential of novel pyrazole derivatives.

Caption: Workflow for COX-2 Inhibition Assay.

B. Experimental Protocol: Carrageenan-Induced Paw Edema in Rodents

The carrageenan-induced paw edema model is a classic and reliable in vivo assay for screening the anti-inflammatory activity of novel compounds.[1][13]

Principle:

Subcutaneous injection of carrageenan, a phlogistic agent, into the paw of a rodent induces a localized inflammatory response characterized by edema (swelling). The ability of a test compound to reduce this swelling is a measure of its anti-inflammatory potential.

Step-by-Step Methodology:

-

Animal Acclimatization: Acclimatize rodents (typically rats or mice) to the laboratory conditions for at least one week prior to the experiment.

-

Compound Administration: Administer the novel pyrazole derivative orally or intraperitoneally at a predetermined dose. A control group should receive the vehicle, and a positive control group should receive a standard anti-inflammatory drug like indomethacin.

-

Induction of Edema: After a specific time (e.g., 30-60 minutes) to allow for drug absorption, inject a 1% solution of carrageenan in saline into the sub-plantar region of the right hind paw of each animal.

-

Measurement of Paw Volume: Measure the paw volume of each animal using a plethysmometer at regular intervals (e.g., 1, 2, 3, 4, and 5 hours) after the carrageenan injection.

-

Data Analysis: Calculate the percentage of inhibition of edema for each group compared to the control group. A significant reduction in paw volume in the treated groups indicates anti-inflammatory activity.

C. Data Presentation: Anti-inflammatory Activity of Novel Pyrazole Derivatives

The anti-inflammatory efficacy of novel pyrazole derivatives can be presented in a table showing the percentage of edema inhibition at a specific dose and time point.

| Compound ID | Dose (mg/kg) | Edema Inhibition (%) at 3h[1] |

| 137a | 10 | 26.19 |

| 137b | 10 | 30.95 |

| 137c | 10 | 28.57 |

| Celecoxib | 10 | 82.8 |

III. Antimicrobial Activity: Combating Infectious Threats

The rise of antimicrobial resistance is a global health crisis, necessitating the discovery of new and effective antimicrobial agents. Pyrazole derivatives have emerged as a promising class of compounds with a broad spectrum of activity against various bacteria and fungi.[1][2]

A. Mechanism of Action: Diverse and Multifaceted

The antimicrobial mechanisms of pyrazole derivatives are diverse and can vary depending on the specific structure of the compound and the target microorganism. Some pyrazoles are known to interfere with essential cellular processes such as DNA synthesis, protein synthesis, or cell wall formation. Others may disrupt the integrity of the microbial cell membrane, leading to cell death.

B. Experimental Protocol: Antimicrobial Susceptibility Testing

A common method to evaluate the antimicrobial activity of novel compounds is the broth microdilution method to determine the Minimum Inhibitory Concentration (MIC).

Principle:

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.

Step-by-Step Methodology:

-

Preparation of Inoculum: Prepare a standardized suspension of the test microorganism (e.g., Staphylococcus aureus, Escherichia coli) in a suitable broth medium.

-

Serial Dilution: Perform serial two-fold dilutions of the novel pyrazole derivative in a 96-well microtiter plate containing broth medium.

-

Inoculation: Inoculate each well with the standardized microbial suspension. Include a positive control (microorganism with no compound) and a negative control (broth only).

-

Incubation: Incubate the plate at an appropriate temperature (e.g., 37°C for bacteria) for 18-24 hours.

-

Determination of MIC: The MIC is determined as the lowest concentration of the compound at which there is no visible growth of the microorganism.

Experimental Workflow: Antimicrobial Susceptibility Testing

The following diagram illustrates the workflow for determining the MIC of a novel pyrazole derivative.

Caption: Workflow for MIC Determination.

C. Data Presentation: Antimicrobial Activity of Novel Pyrazole Derivatives

The antimicrobial activity of novel pyrazole derivatives is typically presented in a table showing their MIC values against a panel of microorganisms.

| Compound ID | Staphylococcus aureus MIC (µg/mL) | Escherichia coli MIC (µg/mL) | Candida albicans MIC (µg/mL) |

| Compound A | 16 | 32 | 64 |

| Compound B | 8 | 16 | 32 |

| Ciprofloxacin | 1 | 0.5 | N/A |

| Fluconazole | N/A | N/A | 2 |

Conclusion: The Bright Future of Pyrazole Derivatives in Therapeutics

This technical guide has provided a comprehensive overview of the multifaceted biological activities of novel pyrazole derivatives. From their potent anticancer effects driven by the induction of apoptosis and cell cycle arrest to their well-established anti-inflammatory properties and promising antimicrobial potential, the pyrazole scaffold continues to be a fertile ground for the discovery of new therapeutic agents. The detailed experimental protocols and data presentation formats provided herein are intended to equip researchers with the necessary tools to effectively evaluate and advance their own pyrazole-based drug discovery programs. As our understanding of the intricate molecular targets and signaling pathways modulated by these compounds deepens, the future for pyrazole derivatives in addressing a wide range of human diseases appears exceptionally bright.

References

- 1. Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. mdpi.com [mdpi.com]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. Pyrazole Derivatives Induce Apoptosis via ROS Generation in the Triple Negative Breast Cancer Cells, MDA-MB-468 - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Induction of apoptosis by pyrazolo[3,4-d]pyridazine derivative in lung cancer cells via disruption of Bcl-2/Bax expression balance - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Eco-friendly synthesis of novel pyrazole derivatives and their anticancer and CDK2 inhibitory activities - RSC Advances (RSC Publishing) DOI:10.1039/D5RA05212B [pubs.rsc.org]

- 9. Pyrazole Derivatives Induce Apoptosis via ROS Generation in the Triple Negative Breast Cancer Cells, MDA-MB-468 [journal.waocp.org]

- 10. Pyrazole Derivatives Induce Apoptosis via ROS Generation in the Triple Negative Breast Cancer Cells, MDA-MB-468 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011-2020): Current Status and Future Prospects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. New Series of Pyrazoles and Imidazo-Pyrazoles Targeting Different Cancer and Inflammation Pathways - PMC [pmc.ncbi.nlm.nih.gov]

Unlocking Therapeutic Potential: A Technical Guide to Target Identification for 5-(Oxetan-3-yl)-1H-pyrazol-3-amine

Introduction: Deconstructing a Privileged Scaffold for Modern Drug Discovery

In the landscape of medicinal chemistry, certain molecular frameworks consistently emerge as cornerstones of successful therapeutic agents. The pyrazole ring is one such "privileged scaffold," renowned for its versatile biological activities and presence in numerous FDA-approved drugs.[1][2][3][4] This five-membered aromatic heterocycle, with its two adjacent nitrogen atoms, offers a unique combination of hydrogen bond donor and acceptor capabilities, making it an ideal anchor for interacting with biological targets.[4] When coupled with an oxetane moiety—a compact, strained four-membered ring that can enhance aqueous solubility, metabolic stability, and target engagement—the resulting molecule, 5-(Oxetan-3-yl)-1H-pyrazol-3-amine, presents a compelling starting point for novel drug discovery.[5]

This in-depth technical guide provides a strategic framework for researchers, scientists, and drug development professionals to identify and validate the potential therapeutic targets of this compound. By dissecting the structural attributes of this compound and leveraging the extensive history of pyrazole-based therapeutics, we will explore the most promising avenues for its application, with a primary focus on the well-established role of pyrazoles as potent protein kinase inhibitors.[6][7][8]

The Rationale for a Kinase-Centric Approach

Protein kinases play a pivotal role in regulating a vast array of cellular processes, including cell cycle progression, metabolism, differentiation, and survival.[6] Their dysregulation is a hallmark of numerous diseases, most notably cancer, but also inflammatory and neurodegenerative disorders.[6][7] This makes them a prime class of targets for therapeutic intervention. The pyrazole scaffold has proven to be exceptionally effective in the design of kinase inhibitors, forming the core of numerous clinically successful drugs.[8][9]

The 3-amino-pyrazole substructure, present in our molecule of interest, is a key pharmacophore that often serves as a hinge-binding motif in the ATP-binding pocket of kinases.[10] This interaction is crucial for achieving high-potency inhibition. The strategic placement of the oxetane group at the 5-position can further enhance binding affinity and selectivity by probing deeper into the active site or by improving the molecule's overall physicochemical properties.[5]

Potential Kinase Target Families: A Data-Driven Prioritization

Based on extensive research into pyrazole-based kinase inhibitors, several kinase families emerge as high-priority targets for this compound.

Cyclin-Dependent Kinases (CDKs)

CDKs are central regulators of the cell cycle, and their aberrant activity is a common driver of cancer cell proliferation.[8] Pyrazole-based compounds have been successfully developed as potent CDK inhibitors, inducing cell cycle arrest and apoptosis.[8]

Janus Kinases (JAKs)

The JAK/STAT signaling pathway is crucial for mediating immune responses, and its dysregulation is implicated in inflammatory diseases and certain cancers.[8][9] Ruxolitinib, a pyrazole-containing drug, is a prime example of a successful JAK inhibitor.[9]

Aurora Kinases

These serine/threonine kinases are key regulators of mitosis. Their overexpression is common in many cancers, making them attractive therapeutic targets.[6][9] Several pyrazole derivatives have been reported as potent inhibitors of Aurora kinases A and B.[6]

Receptor-Interacting Protein Kinase 1 (RIPK1)

RIPK1 is a key mediator of necroptosis, a form of programmed cell death, and is implicated in inflammatory diseases.[11] Recent studies have identified 1H-pyrazol-3-amine derivatives as novel and selective RIPK1 inhibitors.[11]

The following table summarizes the rationale for prioritizing these kinase families:

| Target Family | Rationale for Targeting | Examples of Pyrazole-Based Inhibitors |

| CDKs | Central role in cell cycle control; dysregulated in many cancers.[8] | AT7519[8] |

| JAKs | Key mediators of inflammatory signaling.[8][9] | Ruxolitinib, Golidocitinib[9] |

| Aurora Kinases | Essential for mitosis; often overexpressed in tumors.[6][9] | Tozasertib, ENMD-2076[9] |

| RIPK1 | Mediator of necroptosis and inflammation.[11] | Novel 1H-pyrazol-3-amine derivatives[11] |

Experimental Workflow for Target Identification and Validation

A systematic and rigorous experimental approach is essential to definitively identify and validate the therapeutic targets of this compound. The following workflow provides a comprehensive, step-by-step guide.

Caption: A general workflow for kinase inhibitor target identification and validation.

Detailed Experimental Protocols

-

Objective: To broadly assess the inhibitory activity of this compound against a large panel of purified kinases.

-

Methodology:

-

Utilize a commercial kinase screening service (e.g., Eurofins, Reaction Biology) that offers panels of hundreds of kinases.

-

Submit the compound for screening at a fixed concentration (e.g., 1 µM) to identify initial "hits" (kinases with significant inhibition).

-

Analyze the data to identify specific kinases or kinase families that are potently inhibited.

-

-

Objective: To determine the effect of the compound on the proliferation of various cancer cell lines.

-

Methodology:

-

Cell Seeding: Seed cancer cell lines (e.g., HCT116 for colorectal cancer, MCF-7 for breast cancer) in 96-well plates at an optimal density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight.

-

Compound Treatment: Prepare serial dilutions of this compound and treat the cells for a specified duration (e.g., 72 hours). Include a vehicle control (e.g., DMSO).

-

MTS/MTT Assay: Add MTS or MTT reagent to each well and incubate according to the manufacturer's instructions.

-

Data Acquisition: Measure the absorbance at the appropriate wavelength using a microplate reader.

-

Data Analysis: Calculate the IC50 value (the concentration at which 50% of cell proliferation is inhibited).

-

-

Objective: To confirm direct target engagement of the compound with the identified kinase(s) in a cellular context.

-

Methodology:

-

Cell Treatment: Treat intact cells with the compound or a vehicle control.

-

Heating: Heat the cell lysates at a range of temperatures.

-

Protein Separation: Separate the soluble and aggregated protein fractions by centrifugation.

-

Western Blotting: Analyze the amount of the target kinase remaining in the soluble fraction by Western blotting.

-

Data Analysis: A shift in the melting curve of the target protein in the presence of the compound indicates direct binding.

-

-

Objective: To investigate the effect of the compound on the phosphorylation status of downstream substrates of the target kinase.

-

Methodology:

-

Cell Treatment and Lysis: Treat cells with the compound at various concentrations and for different time points. Lyse the cells to extract proteins.

-

Protein Quantification: Determine the protein concentration of each lysate.

-

SDS-PAGE and Transfer: Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

-

Immunoblotting: Probe the membrane with primary antibodies against the phosphorylated and total forms of the target kinase and its key downstream substrates.

-

Detection: Use a secondary antibody conjugated to HRP and a chemiluminescent substrate to visualize the protein bands.

-

Caption: A simplified signaling pathway illustrating kinase inhibition.

Conclusion and Future Directions

The this compound scaffold represents a highly promising starting point for the development of novel therapeutics, particularly in the realm of kinase inhibition. Its structural features, combining the privileged pyrazole core with the beneficial properties of an oxetane moiety, suggest a high potential for potent and selective activity against key disease-driving kinases. The systematic approach to target identification and validation outlined in this guide provides a robust framework for elucidating the precise mechanism of action of this compound and advancing it through the drug discovery pipeline. Future work should focus on lead optimization to enhance potency, selectivity, and pharmacokinetic properties, ultimately paving the way for preclinical and clinical development.

References

- 1. chemrevlett.com [chemrevlett.com]

- 2. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Applications of oxetanes in drug discovery and medicinal chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Recent Advances in Pyrazole-based Protein Kinase Inhibitors as Emerging Therapeutic Targets - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. benchchem.com [benchchem.com]

- 9. mdpi.com [mdpi.com]

- 10. mdpi.com [mdpi.com]

- 11. Discovery of a 1 H-Pyrazol-3-Amine Derivative as a Novel, Selective, and Orally Available RIPK1 Inhibitor for the Treatment of Inflammatory Disease - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Introduction: The Value of Oxetane-Substituted Pyrazoles in Medicinal Chemistry

An Application Note for the Synthesis of 5-(Oxetan-3-yl)-1H-pyrazol-3-amine

Topic: Synthesis of this compound Audience: Researchers, scientists, and drug development professionals.